4-Hydroxy-6-methyl-2-pyrone

Metabolic Engineering Biomanufacturing Enzyme Engineering

Researchers scaling biorefinery processes need intermediates with predictable reactivity, not generic pyrone substitutes. 4-Hydroxy-6-methyl-2-pyrone (TAL) solves this with a documented 58±12 kJ/mol ring-opening activation barrier, enabling selective decarboxylation to sorbic acid precursors or acetylacetone without side reactions. - **Selective ring-opening** - Exploit thermal retro-Diels-Alder for biomass-derived chemicals - **Up to 85% ee** - Pd-catalyzed hydrogenation under mild conditions (1 bar H2, RT) - **Validated anti-T. cruzi scaffold** - SAR-driven potency up to IC50 = 1 μM (3-undecanoyl derivative)

Molecular Formula C6H6O3
Molecular Weight 126.11
CAS No. 70254-61-4
Cat. No. B3021462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-methyl-2-pyrone
CAS70254-61-4
Synonymstriacetic acid lactone
Molecular FormulaC6H6O3
Molecular Weight126.11
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)O
InChIInChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3
InChIKeyNSYSSMYQPLSPOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-6-methyl-2-pyrone Technical Baseline


4-Hydroxy-6-methyl-2-pyrone, also widely known as triacetic acid lactone (TAL), is a 2-pyrone derivative with the molecular formula C6H6O3 and a molecular weight of 126.11 g/mol. This heterocyclic compound is characterized by a 4-hydroxy-2-pyrone core and exists as a light yellow to off-white crystalline solid with a melting point of 188-190 °C (decomposition) . It is a naturally occurring fungal metabolite, first isolated from Hypoxylon investians in 2014 , and can also be produced biosynthetically via 2-pyrone synthase from acetyl-CoA and malonyl-CoA [1]. Its unique chemical structure, featuring both a lactone and an enolizable hydroxyl group, confers distinct reactivity profiles that distinguish it from other 2-pyrones, making it a valuable platform chemical for diverse downstream transformations.

Biorenewable platform chemical and synthetic scaffold
SAR lead optimization for antiparasitic/antitubercular agents
Chiral intermediate via enantioselective hydrogenation
Miticidal agrochemical development scaffold

4-Hydroxy-6-methyl-2-pyrone Critical Differentiation


Generic substitution among 2-pyrone derivatives is not scientifically valid due to significant divergence in reactivity, biological activity, and synthetic utility. While compounds like dehydroacetic acid (DHA) and 4-hydroxy-6-phenyl-2-pyrone share a common pyrone scaffold, they exhibit distinct physicochemical and functional properties. For instance, the presence of a 3-acetyl group in DHA fundamentally alters its tautomeric equilibrium and chemical reactivity [1]. Similarly, the phenyl-substituted analog demonstrates different acylation kinetics [2]. These structural variations translate directly into differential performance in downstream applications, including antimicrobial potency, biosynthetic yield, and selectivity in derivatization reactions. Therefore, selecting 4-hydroxy-6-methyl-2-pyrone specifically is critical for achieving predictable and reproducible outcomes in research and industrial processes.

Ring saturation controls pathway

Fully saturated analog dehydrates to parasorbic acid instead of ring-opening, limiting retro‑Diels–Alder utility.

Activation barrier mismatch

Partially saturated 5,6‑dihydro derivative shows lower ring‑opening barrier, which may shift catalytic upgrading performance.

3‑Acetyl analog (DHA) differs in scope

Dehydroacetic acid primarily serves food preservative/stabilizer roles, not the platform‑chemical versatility of the unsubstituted scaffold.

4-Hydroxy-6-methyl-2-pyrone Differentiation Evidence


Ring-Opening Activation Energy Difference

In microbial biosynthesis, the native 2-pyrone synthase (2-PS) route for TAL production is limited by poor efficiency. The engineered polyketoacyl-CoA thiolase BktBbr from Burkholderia sp. RF2-non_BP3 achieves approximately 30-fold higher in vitro activity and supports 30-fold higher TAL titers in Escherichia coli compared to the original enzyme [1]. This engineered pathway enables fed-batch fermentation titers up to 2.8 g L⁻¹, representing a scalable biomanufacturing advantage not achievable with other 2-pyrones that lack this biosynthetic route.

Ring-opening energy barrier
Head-to-head
58 ± 12 kJ/mol
5,6‑dihydro: 42 ± 18 kJ/mol
Fully saturated: no ring‑opening
Ring unsaturation controls reaction pathway and kinetics
Liquid water; thermal conditions
Metabolic Engineering Biomanufacturing Enzyme Engineering

Enantioselective Hydrogenation for Chiral Synthons

Acylation studies reveal that 4-hydroxy-6-methyl-2-pyrone reacts with aliphatic acid anhydrides and acid chlorides in trifluoroacetic acid at different rates compared to 4-hydroxy-6-phenyl-2-pyrone [1]. This differential reactivity is critical for the selective synthesis of 3-acyl derivatives, which are key intermediates for antimicrobial and antiproliferative agents.

Enantioselective hydrogenation
Cross‑study comparable
Up to 85% ee (S)
Supports chiral intermediate synthesis workflow
1 bar H₂, RT, Pd/TiO₂ or Pd/Al₂O₃ with cinchonidine
Synthetic Chemistry Derivatization Acylation

Miticidal Activity Ranking

Derivatives of 4-hydroxy-6-methyl-2-pyrone, specifically 3-cinnamoyl-4-hydroxy-6-methyl-2-pyrone (CHP), demonstrate potent and selective activity against Mycobacterium tuberculosis H37Rv. The lead compounds 2a and 2u exhibit minimum inhibitory concentrations (MIC) of 4 μg mL⁻¹ [1], which is comparable to standard antituberculosis drugs such as ethambutol (MIC 2.5 μg mL⁻¹) and levofloxacin (MIC 2.5 μg mL⁻¹) [2]. Importantly, these derivatives show no activity against M. smegmatis (MIC >128 μg mL⁻¹) [2], highlighting their species-specificity—a property not observed with the parent compound dehydroacetic acid.

Miticidal activity ranking
Head-to-head
Ranked ‘especially good’
among three pyrone functional groups tested
Scaffold ranking informs agrochemical lead selection
In vitro assay; qualitative comparison reported
Antitubercular Agents Infectious Disease Drug Discovery

Scaffold-Dependent Antiparasitic Potency

4-Hydroxy-6-methyl-2-pyrone exhibits a water solubility of 8.60 g/L at 20°C . This is a critical parameter for aqueous-based formulations and bioassays. In contrast, many other 2-pyrones, such as dehydroacetic acid, are significantly less soluble in water, limiting their direct use in aqueous systems without co-solvents.

Antiparasitic potency (3‑substituted)
Class‑level inference
IC₅₀ 1 μM (derivative 11)
IC₅₀ 2 μM (derivative 12)
SI > 70 vs T. cruzi
3‑Substitution drives potency over parent scaffold
Parent compound shows no significant activity; class‑level baseline
Formulation Science Physicochemical Properties Solubility

Anti-Tubercular Potency and Drug Synergy

4-Hydroxy-6-methyl-2-pyrone undergoes regioselective electrophilic substitution at the C7 position through mono- or dianion formation . This synthetic handle allows for the introduction of diverse functional groups, enabling the synthesis of complex natural products like annularin E. This reactivity is not observed in dehydroacetic acid, where the 3-acetyl group dominates the reactivity profile.

Anti‑tubercular bactericidal activity
Class‑level inference
MBC 4 μg/mL (CHP derivative)
Synergy with rifampicin, isoniazid, amikacin
Reported higher bactericidal activity against drug‑tolerant M. tuberculosis
Data for 3‑cinnamoyl derivative; scaffold modifiability context
Synthetic Methodology C-H Functionalization Late-Stage Derivatization

4-Hydroxy-6-methyl-2-pyrone Research & Industrial Applications


Biorenewable Chemical Production

Utilize 4-hydroxy-6-methyl-2-pyrone as a target molecule in engineered E. coli or yeast strains expressing high-activity thiolases (e.g., BktBbr) to achieve titers up to 2.8 g L⁻¹ [1]. This approach leverages the compound's unique biosynthetic accessibility and serves as a scalable route to produce TAL for downstream conversion into sorbic acid, polymers, and fine chemicals.

Chiral Intermediate Synthesis

Employ 4-hydroxy-6-methyl-2-pyrone as a starting material for the synthesis of 3-cinnamoyl derivatives (CHPs) with demonstrated MIC values of 4 μg mL⁻¹ against M. tuberculosis H37Rv [2]. This application is particularly valuable for medicinal chemistry programs targeting drug-resistant tuberculosis, given the compound's species-specific activity and favorable selectivity index.

Antiparasitic Lead Optimization

Leverage the unique C7 electrophilic substitution reactivity of 4-hydroxy-6-methyl-2-pyrone to introduce various functional groups, enabling the synthesis of complex natural products and drug-like molecules . This application is ideal for academic and industrial groups focused on diversity-oriented synthesis and lead optimization.

Miticidal Agrochemical Development

Take advantage of the compound's measurable water solubility (8.60 g/L at 20°C) to prepare aqueous stock solutions for in vitro bioassays, minimizing the need for DMSO or other organic solvents that may interfere with biological readouts. This is particularly relevant for antimicrobial susceptibility testing and enzyme inhibition studies.

Application
Selection Property
Validation Focus
Biorenewable platform synthesis
Ring‑opening activation energy context
Pathway selectivity under thermal/catalytic decarboxylation
Chiral building‑block synthesis
Enantioselective hydrogenation yield
ee optimization and catalyst performance assessment
Antiparasitic SAR screening
3‑Position derivatization potential
IC₅₀ and selectivity index profiling
Miticidal lead identification
Pyrone scaffold activity ranking
Comparative miticidal efficacy in agrochemical assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-6-methyl-2-pyrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.